2-(Naphthalen-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H15N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an amine functional group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Naphthalen-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with nitroethane to form 2-(naphthalen-2-yl)nitropropene, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride . Another method involves the reductive amination of 2-naphthaldehyde with ammonia or an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)propan-1-amine: Similar structure but with the amine group attached to a different carbon atom.
2-Methyl-2-(naphthalen-2-yl)propan-1-amine: Contains an additional methyl group on the propyl chain.
2-(Naphthalen-1-yl)propan-2-amine: Similar structure but with the naphthalene ring attached at a different position.
Uniqueness
2-(Naphthalen-2-yl)propan-1-amine is unique due to its specific structural arrangement, which influences its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
211315-03-6 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-naphthalen-2-ylpropan-1-amine |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3 |
InChI Key |
NBZVFBYLIGGNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.